molecular formula C13H8BrNO4 B11712044 4-Bromophenyl 4-nitrobenzoate CAS No. 36718-65-7

4-Bromophenyl 4-nitrobenzoate

Cat. No.: B11712044
CAS No.: 36718-65-7
M. Wt: 322.11 g/mol
InChI Key: PCSBEINDFQJBPT-UHFFFAOYSA-N
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Description

4-Bromophenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 4-nitrobenzoate typically involves the esterification of 4-bromophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: Products like 4-azidophenyl 4-nitrobenzoate or 4-thiocyanatophenyl 4-nitrobenzoate.

    Reduction: 4-Bromophenyl 4-aminobenzoate.

    Ester Hydrolysis: 4-Bromophenol and 4-nitrobenzoic acid.

Scientific Research Applications

4-Bromophenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis under physiological conditions. These interactions can modulate the activity of specific biological pathways, leading to various effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromophenyl 4-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

36718-65-7

Molecular Formula

C13H8BrNO4

Molecular Weight

322.11 g/mol

IUPAC Name

(4-bromophenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H8BrNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H

InChI Key

PCSBEINDFQJBPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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